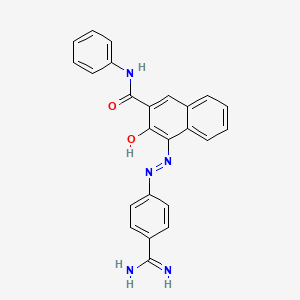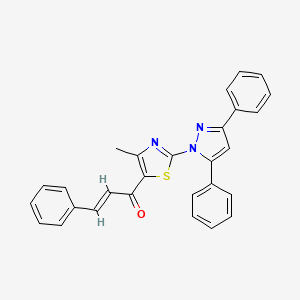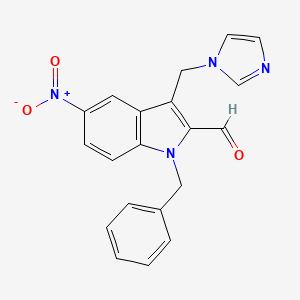![molecular formula C18H18N4O B10852261 10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852261.png)
10-[2-(Dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC-645833 is a chemical compound known for its potential therapeutic applications. It is a small molecular drug with the chemical formula C18H18N4O. This compound has been studied for its interactions with various biological targets, making it a subject of interest in scientific research .
Chemical Reactions Analysis
NSC-645833 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Scientific Research Applications
NSC-645833 has been extensively studied for its applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, NSC-645833 is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer. The compound’s ability to interact with specific molecular targets makes it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of NSC-645833 involves its interaction with molecular targets such as quinone reductase 2. This enzyme plays a role in detoxification pathways and biosynthetic processes. NSC-645833 acts by inhibiting the activity of quinone reductase 2, thereby affecting the cellular processes regulated by this enzyme. The molecular pathways involved include the reduction of quinones to hydroquinones, which are essential for various biological functions .
Comparison with Similar Compounds
NSC-645833 can be compared with other similar compounds, such as NSC-663284. Both compounds share structural similarities and exhibit similar biological activities. NSC-645833 is unique in its specific interactions with quinone reductase 2, which distinguishes it from other related compounds. The list of similar compounds includes NSC-663284 and other quinone derivatives that have been studied for their therapeutic potential .
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
10-[2-(dimethylamino)ethylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C18H18N4O/c1-21(2)10-9-19-13-7-8-14-17-16(13)18(23)12-5-3-4-6-15(12)22(17)11-20-14/h3-8,11,19H,9-10H2,1-2H3 |
InChI Key |
ZRCXWSWJMWWTFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((1H-imidazol-1-yl)(4-methoxyphenyl)-methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B10852194.png)
![Sodium;3-[(4-amino-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B10852206.png)
![5-Hydroxy-8-[4-(4-sulfo-phenylazo)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B10852210.png)
![10-[2-(Dimethylamino)ethylamino]-15-methyl-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B10852211.png)

![10-[3-(Diethylamino)propylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrochloride](/img/structure/B10852222.png)
![(E)-3-(4-chlorophenyl)-1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-thiazol-5-yl]prop-2-en-1-one](/img/structure/B10852227.png)
![2-(Diethylaminomethyl)-4-[(10-methylindolo[3,2-b]quinolin-11-yl)amino]phenol;hydrochloride](/img/structure/B10852232.png)
![10-[2-(dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B10852239.png)
![N,N-dimethyl-4-[(E)-(1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852252.png)

![10-[2-(Diethylamino)ethylamino]-8-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,5,7,9,11,13(16),14-heptaen-4-one](/img/structure/B10852262.png)
![2-(4-hydroxy-3-methoxyphenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B10852269.png)
